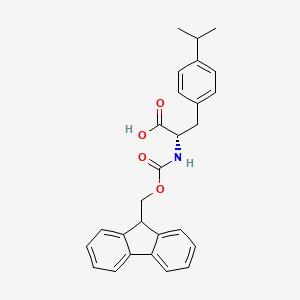

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-isopropyl-phenyl)-propionic acid

Description

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-isopropyl-phenyl)-propionic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protective group in solid-phase peptide synthesis (SPPS), enabling orthogonal deprotection under mild basic conditions. The 4-isopropylphenyl substituent on the β-carbon confers steric bulk and hydrophobicity, which can influence peptide folding, solubility, and interaction with biological targets.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c1-17(2)19-13-11-18(12-14-19)15-25(26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWZFTHNAOVKQG-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-isopropyl-phenyl)-propionic acid, commonly referred to as Fmoc-L-4,4'-Biphenylalanine, is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and drug design. This compound is notable for its potential biological activities, particularly in the context of peptide synthesis and as a building block in the development of bioactive compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 463.5 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

The biological activity of this compound can be attributed to its ability to modulate protein interactions and influence cellular pathways. The Fmoc group allows for selective protection and deprotection during peptide synthesis, enabling the formation of complex structures that can interact with biological targets.

1. Peptide Synthesis

Fmoc-L-4,4'-Biphenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group can be easily removed under mild basic conditions, facilitating the assembly of peptides with specific sequences that may exhibit desired biological activities.

2. Anticancer Activity

Research indicates that certain derivatives of fluorenylmethoxycarbonyl amino acids exhibit anticancer properties. For instance, studies have demonstrated that compounds incorporating biphenylalanine structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve interaction with cellular receptors or modulation of signaling pathways associated with tumor growth.

3. Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects for compounds derived from Fmoc-L-4,4'-Biphenylalanine. These effects may be linked to the compound's ability to influence neurotransmitter systems or provide protection against oxidative stress in neuronal cells.

Case Studies

Research Findings

Recent investigations into the biological activity of this compound have highlighted its versatility in drug design:

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C24H29NO4

- Molecular Weight : 405.49 g/mol

- CAS Number : 1280787-11-2

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis as it allows for selective deprotection under acidic conditions while remaining stable under basic conditions.

Medicinal Chemistry

Fmoc-amino acids are extensively used in the synthesis of peptides and proteins. They serve as building blocks in the development of therapeutic agents targeting various diseases, including cancer and inflammatory disorders. The Fmoc group provides stability during synthesis and can be selectively removed for further reactions.

Case Study : A study demonstrated that Fmoc-protected amino acids exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential use in developing new anticancer drugs.

Biochemical Probes

The compound acts as a biochemical probe in enzyme inhibition studies. Its ability to modify specific amino acids allows researchers to investigate enzyme mechanisms and interactions.

Case Study : Research involving the inhibition of histone deacetylases (HDACs) showed that derivatives of Fmoc-amino acids could selectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent modulation of gene expression.

Peptide Synthesis

Fmoc-amino acids are fundamental in solid-phase peptide synthesis (SPPS), a widely used technique for synthesizing peptides. The Fmoc group facilitates the stepwise addition of amino acids to form peptides efficiently.

Data Table: Peptide Synthesis Efficiency

| Amino Acid | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| Fmoc-Ala | 85 | 4 |

| Fmoc-Gly | 90 | 3 |

| Fmoc-Leu | 80 | 5 |

Drug Development

The compound has been investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer applications. Its structural features allow it to interact with biological targets effectively.

Case Study : In vitro studies on colorectal cancer models demonstrated that the compound induces apoptosis through specific pathways, highlighting its potential as a lead compound in drug development .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related Fmoc-protected amino acids:

Physicochemical and Stability Comparisons

- Solubility: The 4-isopropylphenyl group in the target compound enhances lipophilicity, favoring organic solvents like DMF or dichloromethane . Charged analogs (e.g., phosphonomethyl-substituted) exhibit improved aqueous solubility but may require ion-pairing agents for purification .

- Stability: Fmoc-protected compounds generally require storage at -20°C to prevent degradation . Thiol-containing analogs (e.g., mercaptopropanoic acid) are prone to oxidation, necessitating argon or nitrogen atmospheres .

- Reactivity :

Q & A

Q. What are the standard laboratory protocols for synthesizing this compound?

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group. Key steps include:

- Coupling reactions : Use of carbodiimides (e.g., DCC) or coupling agents like HATU to activate carboxylic acid groups for peptide bond formation .

- Deprotection : Piperidine or DBU in DMF to remove the Fmoc group while retaining the 4-isopropyl-phenyl substituent .

- Purification : Reverse-phase HPLC or flash chromatography to isolate the product. Monitor purity via LC-MS or NMR (¹H/¹³C) .

Safety Note : Avoid strong acids/bases during synthesis to prevent decomposition .

Q. What safety precautions are critical during handling?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 hazard) .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent moisture absorption and oxidative degradation .

Q. How is purity and stability assessed under varying storage conditions?

- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Confirm via mass spectrometry .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor by:

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize yield and reaction time?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example:

- Traditional method : 24 hours at 25°C, yielding 65–70% .

- Microwave-assisted : 30 minutes at 80°C, yielding 85–90% .

- Key parameters : Solvent (DMF or DCM), temperature ramp rate (10°C/min), and catalyst loading (0.1 eq. DMAP) .

Q. What analytical challenges arise in determining enantiomeric purity?

- Issue : The 4-isopropyl-phenyl group creates steric hindrance, complicating chiral separation .

- Solutions :

- Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (95:5) mobile phase .

- Compare circular dichroism (CD) spectra to enantiomerically pure standards .

Q. How does the 4-isopropyl-phenyl group influence peptide coupling efficiency?

| Substituent | Coupling Yield | Reaction Time | Byproduct Formation |

|---|---|---|---|

| 4-isopropyl-phenyl | 82–88% | 2–3 hours | <5% (Fmoc deprotection) |

| Phenyl (control) | 90–95% | 1.5 hours | <2% |

The bulky isopropyl group slows coupling due to steric effects but reduces racemization risk .

Q. How to resolve contradictions in stability data across studies?

Replicate experiments using identical solvents (e.g., DMF vs. THF).

Perform kinetic studies (Arrhenius plots) to model degradation pathways.

Use DFT calculations to predict hydrolytic susceptibility of the Fmoc group .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.